molecular formula C17H24N4O2S2 B11448395 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate CAS No. 848735-18-2

2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate

Cat. No.: B11448395
CAS No.: 848735-18-2
M. Wt: 380.5 g/mol
InChI Key: DXJUFYQMJSBUDO-UHFFFAOYSA-N
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Description

2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate is a complex organic compound with a unique structure that includes a quinazoline core, a carbamodithioate group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate typically involves multiple steps. One common method involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction proceeds under specific conditions, often requiring the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with compounds similar to 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate :

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer effects. For instance, derivatives of quinazoline have been tested against various cancer cell lines such as MCF-7 (breast cancer) and exhibited promising results in inhibiting cell proliferation .
  • Antimicrobial Properties : The diethylcarbamodithioate group is known for its antimicrobial activity. Similar compounds have shown effectiveness against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives have also been investigated for their anti-inflammatory properties, indicating a broader therapeutic potential beyond oncology.

Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
2-AminoquinazolineContains amino group on quinazolineAnticancer activity
Diethylcarbamodithioate derivativesSimilar functional groupAntimicrobial properties
7-MethoxyquinazolineMethoxy substitution on quinazolineAnti-inflammatory effects

Case Studies

  • Anticancer Study on MCF-7 Cell Line : A study investigated the anticancer properties of synthesized quinazoline derivatives against the MCF-7 cell line using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .
  • Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of various diethylcarbamodithioate derivatives against common bacterial strains. The results demonstrated that specific compounds showed notable inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl diethylcarbamodithioate is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from various sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N2O3S2C_{15}H_{22}N_2O_3S_2, with a molecular weight of approximately 358.49 g/mol. The structure features a quinazoline derivative which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The presence of the diethylcarbamodithioate moiety may enhance these effects by disrupting microbial cell membranes.

Anticancer Potential

Quinazoline derivatives are often explored for their anticancer potential. In vitro studies have demonstrated that certain analogues can induce apoptosis in cancer cell lines. The mechanism typically involves the inhibition of specific kinases or the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, some studies suggest that similar structures can inhibit enzymes like carbonic anhydrase and various kinases, potentially leading to therapeutic applications in metabolic disorders and cancer.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting moderate to high activity against tested pathogens .
  • Anticancer Activity : In a study focusing on a series of quinazoline derivatives, one analogue demonstrated an IC50 value of 12 µM against human leukemia cells (CCRF-CEM). This was attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
  • Enzyme Inhibition : Research on enzyme inhibition revealed that compounds structurally related to our target compound inhibited carbonic anhydrase with IC50 values in the micromolar range. This suggests potential applications in treating conditions like glaucoma or edema .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMICs: 10 - 50 µg/mL
AnticancerIC50: 12 µM on CCRF-CEM
Enzyme InhibitionIC50 in micromolar range for carbonic anhydrase

Properties

CAS No.

848735-18-2

Molecular Formula

C17H24N4O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C17H24N4O2S2/c1-5-21(6-2)16(24)25-10-14(23)20-15-18-9-11-12(19-15)7-17(3,4)8-13(11)22/h9H,5-8,10H2,1-4H3,(H,18,19,20,23)

InChI Key

DXJUFYQMJSBUDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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